1-Oxoisoindoline-5-carboxylic acid

Overview

Description

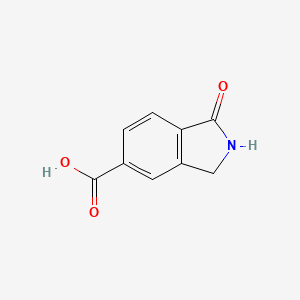

1-Oxoisoindoline-5-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It is a type of heterocyclic compound, specifically an oxoisoindoline . Oxoisoindolines are significant in natural products and drugs, playing a crucial role in cell biology .

Synthesis Analysis

The synthesis of oxoisoindoline derivatives has been achieved through various methods. One approach involves the Ugi reaction of 2-formylbenzoic acids, amines, and isocyanides . Another method involves the reaction of methyl 1-oxoisoindoline-5-carboxylate with water and lithium hydroxide in tetrahydrofuran at 23°C .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure is planar, and the molecule has a density of 1.4±0.1 g/cm3 .

Chemical Reactions Analysis

Oxoisoindoline derivatives have been evaluated for their acetylcholinesterase inhibitory activity. Among the tested compounds, some showed good activity compared to other derivatives . The reaction conditions for these chemical reactions often involve the use of water and lithium hydroxide .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.157 and a density of 1.4±0.1 g/cm3 . Its boiling point is 558.7±50.0 °C at 760 mmHg . The compound is soluble in water .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 1-oxoisoindoline-5-carboxylic acid, play a significant role in the field of biorenewable chemicals due to their flexibility and usage as precursors for various industrial chemicals. Their production through engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, has been explored. However, these acids can inhibit microbial growth at concentrations below the desired yield, impacting their production efficiency. Understanding the mechanisms of inhibition can guide metabolic engineering strategies to develop more robust microbial strains for industrial applications (Jarboe et al., 2013).

Liquid-Liquid Extraction (LLX) for Carboxylic Acids

The recovery of carboxylic acids from diluted aqueous streams through liquid-liquid extraction (LLX) is crucial for the production of bio-based plastics. This review focuses on solvent developments for LLX of carboxylic acids, covering new solvents such as ionic liquids and improvements in traditional solvent systems. It discusses solvent property models that aid in solvent selection and regeneration strategies, aiming to optimize the extraction process for economic and environmental benefits (Sprakel & Schuur, 2019).

Supercritical Fluids in Carboxylic Acids Extraction

The use of supercritical CO2 for the reactive extraction of carboxylic acids from aqueous solutions has been highlighted as an efficient and environmentally friendly method. Supercritical CO2's non-toxic, non-flammable, and recoverable characteristics make it a recommended solvent for carboxylic acid separation, offering higher yield and simplicity compared to other methods (Djas & Henczka, 2018).

Plant Defense Mechanisms

Research into the role of proline and pyrroline-5-carboxylate metabolism in plants, especially during pathogen infection and abiotic stress, has uncovered the defense mechanisms plants employ. P5C synthesis in mitochondria contributes to resistance against invading pathogens, implicating salicylic acid-dependent pathways and reactive oxygen species in the defense response. This provides insights into the metabolic pathways plants use for protection and potential agricultural applications (Qamar et al., 2015).

Bioisosteres of Carboxylic Acids

Exploring bioisosteres for carboxylic acids, including this compound, is vital for overcoming obstacles in drug design related to toxicity, metabolic stability, or limited passive diffusion across biological membranes. Recent developments in carboxylic acid bioisosterism have shown improved pharmacological profiles, highlighting the innovation required to navigate challenges in modern drug design (Horgan & O’ Sullivan, 2021).

Mechanism of Action

Target of Action

Similar compounds, such as oxoisoindoline derivatives, have been reported to inhibit acetylcholinesterase , which plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter.

Mode of Action

It’s synthesized through a reaction involving 2-formylbenzoic acid, an amine, and an isocyanide .

Biochemical Pathways

Similar compounds have been reported to affect the cholinergic system by inhibiting acetylcholinesterase , which could potentially impact various downstream effects related to nerve signal transmission.

Result of Action

Similar compounds have shown potential anticancer properties and improved cellular permeability when used in a nano-emulgel strategy .

Action Environment

Similar compounds have been reported to show increased potency against certain cancer cell lines when delivered using a nano-emulgel strategy , suggesting that the delivery method could potentially influence the compound’s action.

Safety and Hazards

The safety data sheet for 1-Oxoisoindoline-5-carboxylic acid indicates that it may be harmful if swallowed or in contact with skin . It may also cause skin irritation and serious eye irritation . Therefore, it is recommended to handle this compound with care, avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

Biochemical Analysis

Biochemical Properties

1-Oxoisoindoline-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds . These interactions are essential for the compound’s role in metabolic processes. Additionally, this compound has been found to possess antioxidant properties, which are significant in protecting cells from oxidative stress . The compound’s ability to scavenge free radicals and inhibit lipid peroxidation highlights its importance in maintaining cellular health.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antioxidant properties help mitigate oxidative damage in cells, thereby protecting cellular components such as lipids, proteins, and nucleic acids . This protective effect is crucial in preventing chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Furthermore, this compound has been shown to modulate the activity of certain enzymes involved in cellular metabolism, thereby influencing metabolic pathways and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. The compound binds to carboxylesterases, leading to the hydrolysis of ester bonds and the release of free acids . This interaction is essential for the compound’s role in metabolic processes. Additionally, this compound has been found to inhibit the activity of certain enzymes, thereby modulating biochemical pathways and cellular functions . The compound’s ability to scavenge free radicals and inhibit lipid peroxidation further highlights its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments Long-term studies have demonstrated that the compound’s antioxidant properties persist over time, providing sustained protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as antioxidant activity and protection against oxidative damage . High doses may lead to toxic or adverse effects, including cellular toxicity and disruption of metabolic pathways . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a crucial role in the hydrolysis of ester bonds . This interaction is essential for the compound’s metabolism and its subsequent effects on cellular function. Additionally, this compound has been found to influence metabolic flux and metabolite levels, thereby modulating energy production and cellular metabolism . Understanding the compound’s involvement in metabolic pathways is crucial for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cellular membranes through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biochemical effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing any potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and enzymes . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name |

1-oxo-2,3-dihydroisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-7-2-1-5(9(12)13)3-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKKGIPWCIURHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511444 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23386-40-5 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)